N-[(2-ethoxynaphthalen-1-yl)methyl]prop-2-en-1-amine;hydrochloride
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Overview
Description
N-[(2-ethoxynaphthalen-1-yl)methyl]prop-2-en-1-amine;hydrochloride is a chemical compound with a complex structure that includes a naphthalene ring substituted with an ethoxy group and a prop-2-en-1-amine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-ethoxynaphthalen-1-yl)methyl]prop-2-en-1-amine typically involves the reaction of 2-ethoxynaphthalene with an appropriate amine under controlled conditions. The reaction may require the use of catalysts and specific solvents to achieve the desired product. The hydrochloride salt form is obtained by treating the free base with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities.
Chemical Reactions Analysis
Types of Reactions
N-[(2-ethoxynaphthalen-1-yl)methyl]prop-2-en-1-amine undergoes various types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve the use of reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or alkoxides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinones, while reduction can produce amine derivatives.
Scientific Research Applications
N-[(2-ethoxynaphthalen-1-yl)methyl]prop-2-en-1-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(2-ethoxynaphthalen-1-yl)methyl]prop-2-en-1-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-methyl-N-2-propenyl-2-propen-1-amine
- N-[(2-ethoxynaphthalen-1-yl)methyl]-1-(prop-2-en-1-yl)-1H-1,2,3,4-tetrazol-5-amine
Uniqueness
N-[(2-ethoxynaphthalen-1-yl)methyl]prop-2-en-1-amine is unique due to its specific structural features, such as the ethoxy group on the naphthalene ring and the prop-2-en-1-amine moiety
Properties
IUPAC Name |
N-[(2-ethoxynaphthalen-1-yl)methyl]prop-2-en-1-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO.ClH/c1-3-11-17-12-15-14-8-6-5-7-13(14)9-10-16(15)18-4-2;/h3,5-10,17H,1,4,11-12H2,2H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPWURMPQYKOWAA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C2=CC=CC=C2C=C1)CNCC=C.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.79 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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